molecular formula C14H9Cl4N3O2 B12071441 3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- CAS No. 286430-83-9

3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-

Cat. No.: B12071441
CAS No.: 286430-83-9
M. Wt: 393.0 g/mol
InChI Key: MDYFXDPQJYMYOH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of multiple chlorine atoms and a methyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloronicotinic acid and 3,5-dichloroaniline.

    Amidation Reaction: The 2,6-dichloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3,5-dichloroaniline in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A pyridine derivative with similar structural features but different functional groups.

    3-Pyridinecarboxamide, 4,6-dichloro-N-methyl-: Another pyridinecarboxamide with a different substitution pattern.

Uniqueness

3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl- is unique due to its specific combination of chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

286430-83-9

Molecular Formula

C14H9Cl4N3O2

Molecular Weight

393.0 g/mol

IUPAC Name

2,6-dichloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H9Cl4N3O2/c1-6-2-10(17)20-12(18)11(6)13(22)21-14(23)19-9-4-7(15)3-8(16)5-9/h2-5H,1H3,(H2,19,21,22,23)

InChI Key

MDYFXDPQJYMYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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